Cas no 2097923-13-0 (1-({1-2-(2,4-difluorophenyl)acetylazetidin-3-yl}methyl)pyrrolidine-2,5-dione)

1-({1-2-(2,4-difluorophenyl)acetylazetidin-3-yl}methyl)pyrrolidine-2,5-dione Chemical and Physical Properties
Names and Identifiers
-
- 1-({1-2-(2,4-difluorophenyl)acetylazetidin-3-yl}methyl)pyrrolidine-2,5-dione
- 2097923-13-0
- CHEMBL5002154
- AKOS032461513
- F6549-7102
- 1-({1-[2-(2,4-difluorophenyl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione
- 1-[[1-[2-(2,4-difluorophenyl)acetyl]azetidin-3-yl]methyl]pyrrolidine-2,5-dione
-
- Inchi: 1S/C16H16F2N2O3/c17-12-2-1-11(13(18)6-12)5-16(23)19-7-10(8-19)9-20-14(21)3-4-15(20)22/h1-2,6,10H,3-5,7-9H2
- InChI Key: KDCQWMATSQUZNL-UHFFFAOYSA-N
- SMILES: FC1C=C(C=CC=1CC(N1CC(CN2C(CCC2=O)=O)C1)=O)F
Computed Properties
- Exact Mass: 322.11289870g/mol
- Monoisotopic Mass: 322.11289870g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 23
- Rotatable Bond Count: 4
- Complexity: 492
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.5
- Topological Polar Surface Area: 57.7Ų
1-({1-2-(2,4-difluorophenyl)acetylazetidin-3-yl}methyl)pyrrolidine-2,5-dione Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6549-7102-15mg |
1-({1-[2-(2,4-difluorophenyl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione |
2097923-13-0 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6549-7102-100mg |
1-({1-[2-(2,4-difluorophenyl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione |
2097923-13-0 | 100mg |
$248.0 | 2023-09-08 | ||
Life Chemicals | F6549-7102-75mg |
1-({1-[2-(2,4-difluorophenyl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione |
2097923-13-0 | 75mg |
$208.0 | 2023-09-08 | ||
Life Chemicals | F6549-7102-2μmol |
1-({1-[2-(2,4-difluorophenyl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione |
2097923-13-0 | 2μmol |
$57.0 | 2023-09-08 | ||
Life Chemicals | F6549-7102-50mg |
1-({1-[2-(2,4-difluorophenyl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione |
2097923-13-0 | 50mg |
$160.0 | 2023-09-08 | ||
Life Chemicals | F6549-7102-4mg |
1-({1-[2-(2,4-difluorophenyl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione |
2097923-13-0 | 4mg |
$66.0 | 2023-09-08 | ||
Life Chemicals | F6549-7102-30mg |
1-({1-[2-(2,4-difluorophenyl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione |
2097923-13-0 | 30mg |
$119.0 | 2023-09-08 | ||
Life Chemicals | F6549-7102-20μmol |
1-({1-[2-(2,4-difluorophenyl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione |
2097923-13-0 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6549-7102-1mg |
1-({1-[2-(2,4-difluorophenyl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione |
2097923-13-0 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6549-7102-2mg |
1-({1-[2-(2,4-difluorophenyl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione |
2097923-13-0 | 2mg |
$59.0 | 2023-09-08 |
1-({1-2-(2,4-difluorophenyl)acetylazetidin-3-yl}methyl)pyrrolidine-2,5-dione Related Literature
-
Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
-
M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
-
Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
-
Qianqian Chi,Genping Zhu,Dongmei Jia,Wei Ye,Yikang Wang,Jun Wang,Ting Tao,Fuchun Xu,Gan Jia,Wenhao Li,Peng Gao Nanoscale, 2021,13, 4496-4504
Additional information on 1-({1-2-(2,4-difluorophenyl)acetylazetidin-3-yl}methyl)pyrrolidine-2,5-dione
Introduction to 1-({1-2-(2,4-difluorophenyl)acetylazetidin-3-yl}methyl)pyrrolidine-2,5-dione (CAS No. 2097923-13-0)
The compound 1-({1-2-(2,4-difluorophenyl)acetylazetidin-3-yl}methyl)pyrrolidine-2,5-dione is a sophisticated molecular entity that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. With a CAS number of 2097923-13-0, this compound represents a novel scaffold that has been meticulously designed to explore potential therapeutic applications. Its structural complexity, characterized by a pyrrolidine ring system integrated with an azetidinyl moiety and a 2,4-difluorophenylacetyl group, positions it as a candidate for further investigation in medicinal chemistry.
Recent advancements in the design of bioactive molecules have emphasized the importance of incorporating fluorine atoms into drug candidates due to their ability to modulate metabolic stability, binding affinity, and pharmacokinetic properties. The presence of 2,4-difluorophenyl in this compound suggests that it may exhibit enhanced bioavailability and resistance to enzymatic degradation, which are critical factors in the development of effective pharmaceuticals. This feature aligns with current trends in medicinal chemistry where fluorinated aromatic rings are strategically incorporated to improve drug-like properties.
The azetidinyl component of the molecule introduces a cyclic amide structure that is known to be present in various bioactive peptides and natural products. This moiety has been extensively studied for its potential role in modulating biological pathways, particularly those involving enzyme inhibition or receptor interaction. The integration of this motif into the pyrrolidine-2,5-dione backbone creates a unique pharmacophore that may exhibit novel mechanisms of action. Such structural features are often explored in the quest to develop next-generation therapeutics that address unmet medical needs.
In the context of contemporary drug discovery, the development of small molecules with multiple functional groups is highly valued for their ability to engage multiple targets or exhibit synergistic effects. The methylpyrrolidine-2,5-dione core provides a rigid scaffold that can be further modified to optimize interactions with biological targets. This structural motif has been utilized in various drug candidates due to its ability to mimic natural product scaffolds and enhance binding affinity. The combination of these structural elements makes 1-({1-2-(2,4-difluorophenyl)acetylazetidin-3-yl}methyl)pyrrolidine-2,5-dione a promising candidate for further exploration.
One of the most compelling aspects of this compound is its potential application in the treatment of neurological disorders. The pyrrolidine ring system is known to be present in several FDA-approved drugs that target central nervous system (CNS) receptors. Additionally, the presence of fluorine atoms can influence blood-brain barrier penetration, which is crucial for CNS drug development. Recent studies have highlighted the importance of fluorinated heterocycles in modulating neurotransmitter systems, making this compound an attractive candidate for further investigation.
The azetidinyl moiety has also been associated with anti-inflammatory and analgesic properties in certain contexts. This suggests that 1-({1-2-(2,4-difluorophenyl)acetylazetidin-3-yl}methyl)pyrrolidine-2,5-dione may have therapeutic potential beyond neurological applications. For instance, it could be explored as a precursor for drugs targeting inflammatory diseases or pain management. The structural features present in this compound provide a rich foundation for designing molecules with tailored biological activities.
From a synthetic chemistry perspective, the preparation of this compound involves multi-step organic transformations that highlight the ingenuity of modern synthetic methodologies. The introduction of fluorine atoms into aromatic rings typically requires specialized reagents and conditions to ensure high yield and selectivity. Similarly, the construction of the azetidinyl ring system necessitates careful consideration of reaction pathways to achieve optimal regioselectivity and functional group compatibility. These synthetic challenges underscore the complexity and sophistication involved in developing novel drug candidates.
The pharmacokinetic profile of 1-({1-2-(2,4-difluorophenyl)acetylazetidin-3-yl}methyl)pyrrolidine-2,5-dione is another critical aspect that warrants detailed investigation. Fluorinated compounds often exhibit improved metabolic stability due to the electron-withdrawing nature of fluorine atoms. This can lead to longer half-lives and more predictable pharmacokinetic behavior compared to non-fluorinated analogs. Additionally, fluorine atoms can influence solubility and distribution properties, which are essential factors in determining drug efficacy and safety.
In conclusion,1-({1-2-(2,4-difluorophenyl)acetylazetidin-3-yl}methyl)pyrrolidine-2,5-dione (CAS No. 2097923-13-0) represents a structurally intriguing molecule with significant potential for therapeutic applications. Its unique combination of functional groups positions it as a promising candidate for further exploration in drug discovery efforts aimed at addressing neurological disorders and other diseases. The presence of fluorine atoms and well-studied heterocyclic motifs enhances its appeal as a starting point for developing novel pharmaceuticals.
2097923-13-0 (1-({1-2-(2,4-difluorophenyl)acetylazetidin-3-yl}methyl)pyrrolidine-2,5-dione) Related Products
- 58471-30-0(3-(4-hydroxy-3,5-dimethylphenyl)propanenitrile)
- 1882466-41-2(benzyl N-(4-bromo-2-methoxy-6-methylphenyl)carbamate)
- 1189420-49-2(N-2-(2-Fluorophenyl)-4-chlorophenyl-2-bromoacetamide-13C1)
- 1878623-54-1(5-cyclopropyl-1-(1-hydroxypropan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)
- 2680779-50-2(benzyl N-({2-hydroxy-6-oxaspiro3.5nonan-7-yl}methyl)carbamate)
- 2138228-92-7(1-Azaspiro[4.5]decan-2-one, 4-(1-methylethyl)-)
- 2228536-53-4(O-{1-4-chloro-3-(trifluoromethyl)phenylethyl}hydroxylamine)
- 376381-98-5(1,3-dimethyl-7-(3-methylbutyl)-8-(pyrrolidin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione)
- 1355821-42-9(N-cyano(thiophen-3-yl)methyl-2-(3,5-dimethyl-1H-pyrazol-1-yl)propanamide)
- 69684-89-5((1S,2S)-2-phenylcyclopropan-1-amine)



